molecular formula C14H16N2 B5697539 (2,5-dimethylphenyl)(4-pyridinylmethyl)amine CAS No. 331970-78-6

(2,5-dimethylphenyl)(4-pyridinylmethyl)amine

Cat. No. B5697539
CAS RN: 331970-78-6
M. Wt: 212.29 g/mol
InChI Key: QSTOOHTUNPLXOZ-UHFFFAOYSA-N
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Description

(2,5-dimethylphenyl)(4-pyridinylmethyl)amine, also known as DPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of (2,5-dimethylphenyl)(4-pyridinylmethyl)amine is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. One of the main pathways that this compound targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. In addition to its effects on the PI3K/Akt/mTOR pathway, this compound has also been shown to modulate other pathways such as the MAPK/ERK pathway and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One advantage of (2,5-dimethylphenyl)(4-pyridinylmethyl)amine is its ability to selectively target certain signaling pathways, which makes it a promising candidate for drug development. Additionally, this compound has been found to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are several future directions for research on (2,5-dimethylphenyl)(4-pyridinylmethyl)amine. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different cell types. Finally, the synthesis of analogs of this compound may lead to the discovery of compounds with improved efficacy and selectivity.

Synthesis Methods

(2,5-dimethylphenyl)(4-pyridinylmethyl)amine can be synthesized using a multistep process that involves the reaction of 2,5-dimethylbenzyl chloride with sodium pyridine-4-carboxylate in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2,5-dimethylphenyl(4-pyridinyl)methanol, which can then be converted to this compound through a series of chemical reactions.

Scientific Research Applications

(2,5-dimethylphenyl)(4-pyridinylmethyl)amine has been found to have potential applications in drug discovery and development due to its ability to modulate certain biological pathways. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the PI3K/Akt/mTOR pathway. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

2,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-3-4-12(2)14(9-11)16-10-13-5-7-15-8-6-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTOOHTUNPLXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256746
Record name N-(2,5-Dimethylphenyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331970-78-6
Record name N-(2,5-Dimethylphenyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331970-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dimethylphenyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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